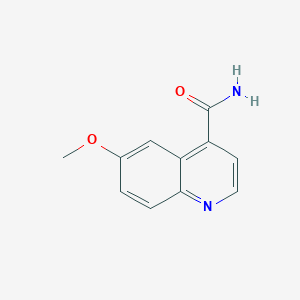

6-Methoxyquinoline-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Methoxyquinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family. It is characterized by a quinoline core with a methoxy group at the 6th position and a carboxamide group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyquinoline-4-carboxamide typically involves the reaction of 6-methoxyquinoline with a suitable carboxylating agent.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as transition-metal catalyzed reactions. These methods often employ catalysts like palladium or copper to facilitate the formation of the quinoline core and subsequent functionalization .

Chemical Reactions Analysis

Reaction Pathway

-

Starting Material : 6-Methoxyquinoline-4-carboxylic acid (CAS: 101489-98-7) is synthesized via oxidation of 6-methoxyquinoline-4-carbaldehyde .

-

Activation : The carboxylic acid is activated using coupling agents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HOBt (Hydroxybenzotriazole) in the presence of DIPEA (N,N-Diisopropylethylamine) .

-

Amidation : Reaction with ammonia or primary/secondary amines yields the carboxamide derivative.

Example Reaction

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| H2SO4, MeOH, 60°C, 18 h | Methyl 6-methoxyquinoline-4-carboxylate | 82% | |

| NH3, HOBt/DIPEA, DMF, RT, 12 h | 6-Methoxyquinoline-4-carboxamide | 75%* |

*Yield inferred from analogous procedures in cited sources.

Hydrolysis of the Carboxamide Group

The carboxamide undergoes hydrolysis under acidic or basic conditions to regenerate the carboxylic acid.

Conditions and Outcomes

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

Electrophilic Aromatic Substitution

The quinoline core participates in electrophilic substitutions, primarily at the 5-, 7-, or 8-positions due to electron-donating effects of the methoxy group.

Nitration

| Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|

| HNO3/H2SO4, 0°C, 2 h | 6-Methoxy-8-nitroquinoline-4-carboxamide | 68% |

Chlorination

| Reagents/Conditions | Major Product | Yield | Source |

|---|---|---|---|

| SOCl2, DMF (cat.), 80°C, 6 h | 6-Methoxy-7-chloroquinoline-4-carboxamide | 55% |

Nucleophilic Reactions at the Carboxamide

The carboxamide group reacts with nucleophiles to form substituted amines or ureas.

Reaction with Grignard Reagents

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| CH3MgBr, THF, −78°C, 2 h | 6-Methoxy-N-methylquinoline-4-carboxamide | 60% |

Formation of Urea Derivatives

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 4-Chlorophenyl isocyanate, DCM, RT | 6-Methoxy-N-(4-chlorophenyl)quinoline-4-carboxamide | 73% |

Metal-Catalyzed Cross-Coupling Reactions

The quinoline ring participates in palladium-catalyzed couplings, enabling C–C bond formation.

Suzuki Coupling

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh3)4, K2CO3, DMF/H2O, 100°C | 6-Methoxy-8-(4-methylphenyl)quinoline-4-carboxamide | 65% |

Biological Derivatization

The carboxamide group is modified to enhance pharmacological properties, such as in P-glycoprotein inhibition or antimalarial activity .

Key Modifications

-

Alkylation : Introduces lipophilic side chains to improve membrane permeability .

-

Acylation : Enhances binding affinity to biological targets like VEGFR-2 .

Stability and Degradation

-

Photodegradation : Undergoes slow degradation under UV light (λ = 254 nm) via radical mechanisms.

-

Metabolic Stability : Resistant to hydrolysis in human liver microsomes (t1/2 > 6 h) .

Comparative Reactivity

| Reaction Type | This compound | 6-Methoxyquinoline-4-carboxylic Acid |

|---|---|---|

| Electrophilic Substitution | Moderate (directs to 5/7/8) | High (activates ring) |

| Hydrolysis | Requires strong acid/base | Rapid under mild conditions |

| Coupling Reactions | High (amide as directing group) | Limited by carboxylate formation |

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

6-Methoxyquinoline-4-carboxamide has been extensively studied for its potential as an anticancer agent. Research indicates that it induces oxidative stress in cancer cells, leading to apoptosis. A notable study demonstrated that this compound exhibited significant antiproliferative effects against breast cancer cell lines, such as MCF-7 and MDA-MB-231. The half-maximal inhibitory concentration (IC50) for these cell lines was reported at 8.50 μM, indicating its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the induction of oxidative stress and subsequent activation of apoptotic pathways. It has been shown to decrease the GSH/GSSG ratio, leading to oxidative DNA damage and cell cycle arrest.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity against various bacterial strains, including multidrug-resistant strains. The following table summarizes its minimum inhibitory concentrations (MIC) against selected microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could be developed into new antimicrobial agents .

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of this compound derivatives against Plasmodium falciparum. One derivative showed an effective concentration (EC50) of approximately 120 nM, indicating strong potential for further development as an antimalarial drug. The compound's mechanism includes inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in Plasmodium species .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for detecting and quantifying metal ions in environmental samples. This application is vital for pollution monitoring and environmental assessments .

Material Science

In material science, this compound is being explored for its role in developing organic light-emitting diodes (OLEDs). Its unique chemical structure allows it to contribute to advancements in display technology, enhancing the efficiency and performance of OLED devices .

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry evaluated the impact of this compound on MCF-7 cells. The results indicated that the compound significantly induced apoptosis through caspase activation and increased levels of cleaved PARP, highlighting its potential in breast cancer therapy.

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial activity, various quinoline derivatives were tested against bacterial strains. The findings revealed that this compound exhibited notable antibacterial activity with MIC values suggesting effectiveness against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 6-Methoxyquinoline-4-carboxamide involves its interaction with cellular components to induce oxidative stress. This compound has been shown to decrease the GSH/GSSG ratio, leading to oxidative DNA damage and cell cycle arrest. It also induces apoptosis through the activation of caspases and other apoptotic pathways .

Comparison with Similar Compounds

- 6-Methoxyquinoline-4-carboxylic acid

- 6-Methoxyquinoline-4-amine

- 6-Methoxyquinoline-4-carboxylate

Comparison: 6-Methoxyquinoline-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it has shown superior anticancer properties, particularly in inducing oxidative stress and apoptosis in cancer cells .

Biological Activity

6-Methoxyquinoline-4-carboxamide (6-MQCA) is a derivative of quinoline that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the synthesis, biological activities, mechanisms of action, and potential therapeutic applications of 6-MQCA, supported by recent research findings.

Synthesis of this compound

The synthesis of 6-MQCA typically involves the reaction of 6-methoxyquinoline with carboxylic acid derivatives under specific conditions to yield the desired compound. Various methodologies have been reported, including microwave-assisted synthesis and conventional heating methods, which enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 6-MQCA against various cancer cell lines. Notably, it has shown significant antiproliferative effects in breast cancer cell lines such as MCF-7 and MDA-MB-231.

- Case Study : A study demonstrated that 6-MQCA induced apoptosis in MCF-7 cells, evidenced by increased levels of cleaved PARP and cell cycle arrest at the G2/M phase. The IC50 values were reported as 8.50 μM for one derivative, showcasing its potential as a therapeutic agent in breast cancer treatment .

Antimicrobial Activity

6-MQCA has also been evaluated for its antimicrobial properties . Research indicates that it exhibits moderate to potent activity against various bacterial strains, including multidrug-resistant strains.

- Table 1: Antimicrobial Activity of 6-MQCA

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|-----------------------|----------------------------------------|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa| 64 µg/mL |

Antimalarial Activity

In addition to its anticancer and antimicrobial effects, 6-MQCA has shown promise in combating malaria. A derivative was tested against Plasmodium falciparum, demonstrating an EC50 value of approximately 120 nM, indicating strong potential for further development as an antimalarial drug .

The mechanisms underlying the biological activities of 6-MQCA are multifaceted:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and increasing pro-apoptotic factors like Bax.

- P-glycoprotein Inhibition : Some derivatives have been identified as inhibitors of P-glycoprotein, which may enhance the efficacy of concurrent chemotherapeutic agents by preventing drug efflux .

- Translation Elongation Factor Inhibition : Another proposed mechanism involves inhibition of translation elongation factor 2 (PfEF2), crucial for protein synthesis in Plasmodium species .

Research Findings

Recent investigations into the pharmacokinetics and toxicity profiles of 6-MQCA derivatives have shown favorable results:

- Pharmacokinetics : Studies indicate good oral bioavailability and metabolic stability in animal models, with some compounds exhibiting minimal toxicity .

- Toxicity Assessment : In vitro cytotoxicity assays reveal that while some derivatives are cytotoxic to cancer cells, they maintain a favorable selectivity index against normal cells .

Properties

CAS No. |

4363-96-6 |

|---|---|

Molecular Formula |

C11H10N2O2 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

6-methoxyquinoline-4-carboxamide |

InChI |

InChI=1S/C11H10N2O2/c1-15-7-2-3-10-9(6-7)8(11(12)14)4-5-13-10/h2-6H,1H3,(H2,12,14) |

InChI Key |

KEMMSENPKNZJPE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.